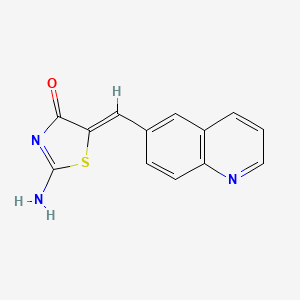

2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one

Description

Properties

Molecular Formula |

C13H9N3OS |

|---|---|

Molecular Weight |

255.30 g/mol |

IUPAC Name |

(5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |

InChI |

InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7- |

InChI Key |

GWSGFSPSQGXVFI-XFFZJAGNSA-N |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazol-4(5H)-one Core

The thiazolidin-4-one nucleus is commonly synthesized by reacting thiourea with α-bromo ketones or chloroacetamides under reflux in ethanol or acetic acid. Thiourea acts as the sulfur and nitrogen source, facilitating cyclization.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Thiourea + 2-bromo-1,2-diphenylethan-1-one in ethanol, reflux 6 h | Formation of 4,5-diphenylthiazol-2-amine intermediate | Not specified |

| 2 | 4,5-Diphenylthiazol-2-amine + chloroacetyl chloride + triethylamine in THF, 0–5°C then RT 2 h | Formation of 2-chloroacetamide intermediate | Not specified |

| 3 | 2-chloroacetamide + sodium thiocyanate in ethanol, reflux 6 h | Cyclization to 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | Not specified |

This method is adapted for various substituted thiazolidinones, including those bearing quinoline substituents.

Knoevenagel Condensation with Quinoline Aldehydes

The key step to introduce the quinolin-6-ylmethylene group is the condensation of the thiazolidin-4-one core with quinoline-6-carbaldehyde derivatives.

- Mix equimolar amounts of 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one and quinoline-6-carbaldehyde in acetic acid.

- Add ammonium acetate as a catalyst.

- Reflux the mixture with stirring for 4–6 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture, add water to precipitate the product, filter, wash, and recrystallize from ethanol.

One-Pot Synthesis Method

A more streamlined approach involves a one-pot synthesis where all reactants are combined sequentially in ethanol with catalytic acetic acid under reflux.

- Combine 2-chloroquinoline-3-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one in ethanol.

- Add 20 mol% acetic acid catalyst.

- Stir at room temperature for 30 minutes, then heat to 80°C for 3.5–5 hours.

- Monitor by TLC.

- Filter and dry the precipitated product.

This method yields the target compound efficiently with yields between 75% and 93%.

Comparative Data Table of Preparation Methods

Analytical Techniques Used in Preparation

- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and completion.

- Melting Point Determination: Confirms purity and identity of the synthesized compounds.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as NH2, C=O, and C=N.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR used to confirm the structure, especially the quinoline methylene linkage and thiazolidinone core.

- Elemental Analysis: Confirms the elemental composition matching the expected formula.

Summary and Recommendations

The preparation of This compound is well-established through both classical multi-step syntheses and more modern one-pot methods. The choice of method depends on available starting materials, desired yield, and operational simplicity.

- The one-pot synthesis offers a streamlined, high-yielding approach suitable for rapid generation of derivatives.

- The stepwise method allows for greater flexibility in modifying substituents on the thiazolidinone core.

- Analytical methods such as TLC, IR, and NMR are essential for verifying product formation and purity.

Researchers aiming to synthesize this compound should consider the one-pot method for efficiency but may use the stepwise approach for structural modifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Scientific Research Applications of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one

This compound, also known as (Z)-2-amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one, is a thiazole derivative with potential applications in diverse areas of scientific research . The molecular formula of this compound is C13H9N3OS, and it has a molecular weight of 255.30 g/mol .

Names and Identifiers

Key identifiers and descriptors for this compound :

- PubChem CID: 2337532

- IUPAC Name: (5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one

- InChI: InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7-

- InChIKey: GWSGFSPSQGXVFI-XFFZJAGNSA-N

- SMILES: C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1

- CAS No.: 304645-61-2

Physicochemical Properties

This compound has several computed properties :

- Molecular Weight: 255.30 g/mol

- XLogP3-AA: 2.1

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 1

- Exact Mass: 255.04663309 Da

- Monoisotopic Mass: 255.04663309 Da

- Topological Polar Surface Area: 93.6 Ų

- Heavy Atom Count: 18

- Complexity: 418

Potential Applications

While the primary search result provides extensive chemical and physical properties, it does not specify the applications of the compound . Other research indicates that thiazole derivatives, in general, have a wide range of biological activities, including anticonvulsant and anticancer properties .

Anticonvulsant Activity: Thiazole-containing molecules have demonstrated anticonvulsant activity . For example, compounds with a thiazole ring attached to a pyridine ring or pyrrolidin-2-one have shown significant anticonvulsant effects .

Mechanism of Action

The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as anticancer and antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Key Observations :

- Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular forces . The quinolinyl group’s bulkiness may reduce crystallinity compared to simpler benzylidene analogs.

- Solubility: The quinolinyl derivative’s DMSO solubility aligns with Ro-3306, suggesting hydrophobic interactions dominate .

Antifungal Activity

- Benzylidene Analogs: 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (9b) exhibits MIC values 250× lower than ketoconazole, attributed to halogen-enhanced membrane penetration .

- Quinolinyl Derivative: No direct antifungal data are reported, but the quinoline moiety’s planar structure may intercalate fungal DNA, a mechanism seen in quinolone antibiotics.

Tyrosinase Inhibition

- Hydroxy/Methoxy Analogs : (Z)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) shows 106-fold greater activity than kojic acid due to hydrogen bonding with enzyme active sites .

- Quinolinyl Derivative: The electron-deficient quinoline may reduce binding affinity compared to electron-rich substituents.

Cytotoxicity and Anticancer Potential

- Resveratrol Analogs: (Z)-2-amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]thiazol-4(5H)-one (16i) inhibits cancer cell growth (GI₅₀ = 0.12 µM) via tubulin disruption .

- Ro-3306: Inhibits CDK1 (IC₅₀ = 35 nM), arresting cells in G2/M phase . The quinolinyl derivative’s mechanism remains unstudied but may involve kinase modulation.

Spectral and Structural Differences

Biological Activity

2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one (CAS No. 304645-61-2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₉N₃OS

- Molecular Weight : 255.30 g/mol

- Structural Features : The compound features a thiazole ring fused with a quinoline moiety, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been evaluated against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichophyton viride | 0.08 mg/mL | |

| Aspergillus niger | 0.11 mg/mL | |

| Candida albicans | 0.17 mg/mL |

These results indicate that the compound is significantly more effective than traditional antifungal agents like ketoconazole.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects primarily due to its ability to induce apoptosis in cancer cells.

The structure-activity relationship (SAR) studies suggest that substituents on the thiazole and quinoline rings significantly influence the compound's potency against various cancer types.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anticonvulsant activity in animal models.

| Model | Effective Dose (mg/kg) | Comparison Drug |

|---|---|---|

| Picrotoxin-induced seizures | <20 | Ethosuximide (140 mg/kg) |

This finding highlights the compound's potential as a therapeutic agent for seizure disorders.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various thiazole derivatives found that compounds with quinoline substitutions exhibited superior activity against fungal strains compared to their non-substituted counterparts .

- Cytotoxicity Assay : In vitro assays revealed that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity of thiazole derivatives, including this compound .

- Anticonvulsant Mechanism : Research indicates that compounds similar to this thiazole derivative can modulate GABAergic transmission, contributing to their anticonvulsant effects .

Q & A

Q. What are the key considerations for synthesizing 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one with high purity?

The synthesis typically involves a Knoevenagel condensation between a quinoline-substituted aldehyde and 2-aminothiazol-4(5H)-one. Critical factors include:

- Using microwave irradiation to accelerate reaction kinetics and improve yield (up to 90%) .

- Optimizing catalyst choice (e.g., ammonium acetate in acetic acid) to promote enolization of the thiazol-4(5H)-one ring .

- Purification via recrystallization or column chromatography to remove unreacted intermediates .

Q. How is the Z-geometry of the exocyclic double bond confirmed in this compound?

X-ray crystallography is essential for unambiguous determination of the Z-configuration, as NMR spectroscopy cannot reliably distinguish between E/Z isomers due to similar coupling constants. The dihedral angle between the thiazolone and quinoline planes (e.g., 53.02° in analogs) provides structural validation .

Q. What in vitro assays are commonly used to evaluate its anticancer potential?

- Sulforhodamine B (SRB) assay : Measures growth inhibition (GI50) and cytotoxicity (LC50) across cancer cell lines (e.g., MCF-7 breast cancer, HEPG-2 liver cancer) .

- Reference controls : CHS-828 (a known cytotoxic agent) and DMSO vehicle controls are included to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cancer cell lines?

Discrepancies may arise due to:

- Cell line heterogeneity : Genetic variations in drug transporters (e.g., ABCB1) or metabolic enzymes affect compound uptake .

- Assay validation : Use orthogonal methods like flow cytometry (apoptosis assays) or clonogenic survival tests to confirm results .

- Structural analogs : Compare activity with derivatives (e.g., trimethoxybenzene-substituted analogs) to identify pharmacophore requirements .

Q. What strategies improve selectivity for CDK1 inhibition over other kinases?

- Molecular docking : Map interactions between the quinoline moiety and CDK1’s ATP-binding pocket. Key residues (e.g., Lys33, Glu51) stabilize hydrogen bonding .

- Selectivity screening : Test against kinase panels (e.g., CDK2, CDK4) to identify off-target effects. Modify the thiophen-2-ylmethyl group to reduce steric clashes with non-target kinases .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Planarity optimization : Introduce electron-withdrawing groups (e.g., methoxy) on the quinoline ring to enhance π-π stacking with hydrophobic kinase domains .

- Hydrogen-bond donors : Replace the 2-amino group with urea or thiourea to strengthen interactions with catalytic lysine residues .

- Stereoelectronic effects : Fluorination of the benzylidene moiety improves metabolic stability without compromising potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.